molecular formula C14H23BN2O3 B1434152 4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid CAS No. 1003028-43-0

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid

Cat. No.: B1434152
CAS No.: 1003028-43-0
M. Wt: 278.16 g/mol
InChI Key: PZCJFUYHXMZFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a phenyl ring substituted with a propoxy group linked to a methylpiperazine moiety, and a boronic acid functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The boronic acid group can engage in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic esters or borates.

    Substitution: Various substituted phenyl derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile tool in various research applications.

Biological Activity

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid, a derivative of phenylboronic acid, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a boronic acid functional group, which allows for specific interactions with biological targets. The structure includes:

  • Phenyl ring : Provides hydrophobic interactions.
  • Propoxy group : Enhances solubility and bioavailability.
  • 4-Methylpiperazine moiety : Contributes to receptor binding and modulation of enzyme activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting various enzymes, particularly those involved in metabolic pathways.
  • Transmetalation Processes : This compound participates in transmetalation reactions, crucial for the formation of carbon–carbon bonds in synthetic organic chemistry, which can also influence biological pathways .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit key signaling pathways involved in tumor growth and proliferation:

  • PI3K/Akt Pathway : Inhibition of this pathway can lead to reduced cell survival and increased apoptosis in cancer cells .
  • B-Raf Kinase Inhibition : The compound has been explored for its potential to inhibit B-Raf mutations commonly found in melanoma, suggesting its applicability in targeted cancer therapies .

Antimicrobial Activity

Studies have demonstrated that derivatives of phenylboronic acids possess antimicrobial properties. This compound may disrupt bacterial cell wall synthesis or modulate enzyme activities critical for bacterial survival .

Case Studies

  • In vitro Studies : A study evaluating the effects of the compound on various cancer cell lines revealed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against melanoma cells .
  • Animal Models : In vivo studies have shown that administration of this compound leads to significant tumor regression in xenograft models, supporting its potential as a therapeutic agent .

Data Table: Biological Activities Summary

Biological ActivityMechanismReference
AnticancerPI3K/Akt inhibition; B-Raf inhibition
AntimicrobialDisruption of cell wall synthesis
Enzyme InhibitionReversible covalent bonding with diols

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate half-life, suggesting suitability for therapeutic use. Toxicology studies have shown minimal adverse effects at therapeutic doses, although further studies are warranted to fully establish safety profiles in humans.

Properties

IUPAC Name

[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-16-8-10-17(11-9-16)7-2-12-20-14-5-3-13(4-6-14)15(18)19/h3-6,18-19H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCJFUYHXMZFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.